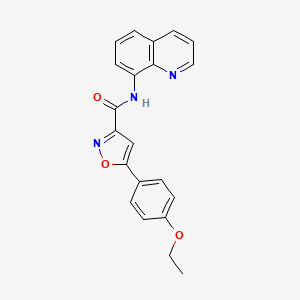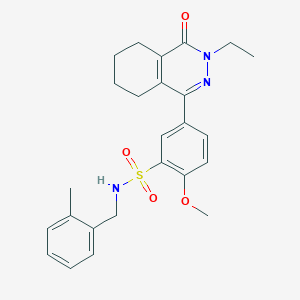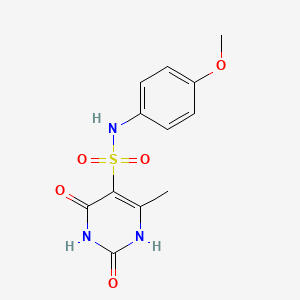![molecular formula C19H26ClNO3 B11308380 6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11308380.png)
6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino group, and a hydroxy group attached to a chromen-2-one core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Functional Group Introduction: The chloro group is introduced via chlorination reactions, while the dimethylamino group is added through nucleophilic substitution reactions using dimethylamine.
Hydroxy Group Addition: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide.
Final Assembly: The hexyl and methyl groups are added through alkylation reactions, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like dimethylamine, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chloro group may result in the formation of various substituted derivatives.
Scientific Research Applications
6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound’s chemical properties make it suitable for use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one
- 6-chloro-8-[(dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
- 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups and the length of its alkyl chain. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H26ClNO3 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C19H26ClNO3/c1-5-6-7-8-9-13-12(2)14-10-16(20)17(22)15(11-21(3)4)18(14)24-19(13)23/h10,22H,5-9,11H2,1-4H3 |
InChI Key |
VRRZFJQVIUOAJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C(=C2OC1=O)CN(C)C)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11308302.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11308306.png)
![5-bromo-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11308319.png)


![2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11308331.png)
![N-(2-ethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11308334.png)

![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308347.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-mesitylacetamide](/img/structure/B11308352.png)

![N-cyclohexyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308365.png)
![4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308370.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11308376.png)
